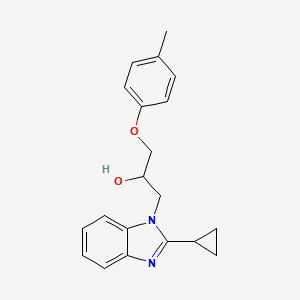

1-(Pyridin-2-yl)-4-(tetrahydrothiophen-3-yl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Pyridin-2-yl(tetrahydrothiophen-3-yl)methanone” is a chemical compound with the CAS number 1823549-79-6 . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of this compound is C10H11NOS . Its molecular weight is 193.27 .Physical And Chemical Properties Analysis

The compound is stored in a cool place . The boiling point is not specified .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activity

- Synthesis and Antiarrhythmic Effects : A study by Malawska et al. (2002) explored the synthesis of pyrrolidin-2-one and pyrrolidine derivatives, including compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety. These compounds exhibited strong antiarrhythmic and antihypertensive activities, suggesting potential pharmacological applications for similar piperazine derivatives (Malawska et al., 2002).

Metabolic Studies and Potential Treatments

- Metabolism in Treatment for Schizophrenia : Zhang et al. (2000) investigated the metabolism of L-745,870, a dopamine D(4) selective antagonist with potential for treating schizophrenia, which shares structural similarities with 1-(Pyridin-2-yl)-4-(tetrahydrothiophen-3-yl)piperazine. The study found two major metabolic pathways, N-dealkylation at the substituted piperazine moiety and the formation of a novel mercapturic acid adduct (Zhang et al., 2000).

Dopamine Receptor Studies

- Dopamine Receptor Partial Agonists : Möller et al. (2017) described the synthesis of compounds including 1,4-disubstituted aromatic piperazines, which are recognized by aminergic G protein-coupled receptors. These compounds, such as 2-methoxyphenylpiperazine, act as partial agonists at dopamine D2 receptors and demonstrate antipsychotic activity, indicating a potential research avenue for this compound (Möller et al., 2017).

Serotonin Receptor Studies

- 5-HT2 Antagonist Activity : Watanabe et al. (1992) synthesized and tested compounds, including bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with a 4-fluorobenzoyl)piperidine group, for 5-HT2 and alpha 1 receptor antagonist activity. These results suggest the relevance of compounds like this compound in developing 5-HT2 antagonists (Watanabe et al., 1992).

Molecular Interaction Studies

- CB1 Cannabinoid Receptor Interaction : Shim et al. (2002) analyzed the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. This study provides insights into the binding interaction of piperazine derivatives with cannabinoid receptors, relevant to compounds like this compound (Shim et al., 2002).

Propiedades

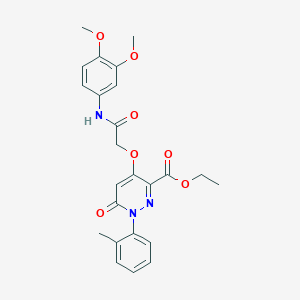

IUPAC Name |

1-pyridin-2-yl-4-(thiolan-3-yl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3S/c1-2-5-14-13(3-1)16-8-6-15(7-9-16)12-4-10-17-11-12/h1-3,5,12H,4,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIIYXSOXXCYSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-{7-Chloro-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2699640.png)

![N-(5-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2699643.png)

amine](/img/structure/B2699649.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2699653.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2699658.png)

![2-[(1-Prop-2-enoylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2699659.png)